molecular formula C47H80O18 B12809120 2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12809120
M. Wt: 933.1 g/mol
InChI Key: LLPWNQMSUYAGQI-JHWBTIIQSA-N
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Description

The compound “2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a highly complex organic molecule. This compound features multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and several sugar moieties, indicating its potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation steps to attach sugar moieties. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment, large-scale reactors, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Ketones or aldehydes can be reduced back to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.

    Glycosylation: Attachment of sugar moieties to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Glycosylation Reagents: Glycosyl donors (e.g., trichloroacetimidates), Lewis acids (e.g., BF₃·Et₂O).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while glycosylation reactions will produce glycosides.

Scientific Research Applications

Chemistry

This compound can be used as a model molecule to study complex organic synthesis techniques and reaction mechanisms.

Biology

Due to its multiple hydroxyl groups and sugar moieties, it may interact with various biological molecules, making it a potential candidate for studying carbohydrate-protein interactions.

Medicine

The compound’s structure suggests it could have bioactive properties, such as anti-inflammatory or anticancer activities, making it a subject of interest in medicinal chemistry research.

Industry

In

Properties

Molecular Formula

C47H80O18

Molecular Weight

933.1 g/mol

IUPAC Name

2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-41-37(59)34(56)32(54)26(18-48)62-41)22-11-15-45(6)30(22)23(50)16-28-44(5)14-12-29(52)43(3,4)39(44)25(17-46(28,45)7)61-42-38(35(57)33(55)27(19-49)63-42)64-40-36(58)31(53)24(51)20-60-40/h10,22-42,48-59H,9,11-20H2,1-8H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40-,41?,42?,44?,45?,46?,47?/m0/s1

InChI Key

LLPWNQMSUYAGQI-JHWBTIIQSA-N

Isomeric SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O[C@H]6C(C(C(CO6)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C

Origin of Product

United States

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